Potassium cyanide-13C,15N
Overview
Description
Potassium cyanide is a compound that has been extensively studied due to its interesting properties and potential applications. Research has shown that potassium cyanide clusters can be formed through direct laser vaporization, revealing specific "magic numbers" that indicate stable cluster sizes . Additionally, the molecular structure of potassium cyanide has been analyzed using molecular beam electric resonance spectroscopy, providing detailed information about its rotational and vibrational states .
Synthesis Analysis
A novel approach to synthesizing potassium cyanide involves the use of potassium ions cationized polyether cyanide [K+{PEG}CN−], which is created by combining potassium cyanide with PEG400 at room temperature. This method serves as a safer and more cost-effective alternative to traditional systems for generating in situ HCN, which is used for the oxidative cyanation of tertiary amines .
Molecular Structure Analysis
The molecular structure of potassium cyanide has been thoroughly investigated. Studies using molecular beam electric resonance spectroscopy have determined the rotational constants and centrifugal distortion constants of isotopic species of potassium cyanide, confirming its T-shaped structure. The CN group within gaseous potassium cyanide is considered to be an almost unperturbed CN− ion . Infrared spectroscopy has also been used to study matrix-isolated potassium cyanide, leading to the identification of monomeric and polymeric species and providing insights into the linear structure of the compound .
Chemical Reactions Analysis
Potassium cyanide clusters exhibit formation mechanisms that are similar to those of alkali-halide clusters, suggesting that they grow following the rock salt structure pattern. The stability of these clusters is indicated by the presence of magic numbers, which correspond to specific cluster sizes that are more energetically favorable .
Physical and Chemical Properties Analysis
Potassium cyanide exhibits phase transitions under varying temperature conditions. At room temperature, it has cubic symmetry, but as the temperature decreases, the CN− molecules freeze and the crystal undergoes an order-disorder phase transition to an ordered orthorhombic phase. Further cooling leads to another phase transition that establishes complete order within the crystal . Molecular dynamics simulations have been used to study the liquid state of potassium cyanide, revealing that the substitution of CN− for Cl− in liquid potassium chloride does not significantly change the order of the liquid microstructure .
Scientific Research Applications
1. Structural Analysis and Disorder in Cyanoaurates
A study by Harris & Wasylishen (2009) used solid-state nuclear magnetic resonance with isotopically labeled 13C,15N cyanide ligands to analyze structural disorder in cyanoaurates. This method provided detailed insights into the bonding and structural characteristics of these compounds.
2. Infrared Spectroscopy of Matrix-Isolated Cyanides
Research by Ismail, Hauge, & Margrave (1973) focused on the infrared spectra of matrix-isolated sodium and potassium cyanides. They utilized 13C- and 15N-enriched samples to understand the structure and vibrational modes of these compounds.
3. Gas Chromatography-Mass Spectrometry in Biological Fluids
Thomson and Anderson (1980) developed a method for determining cyanide and thiocyanate in biological fluids using gas chromatography-mass spectrometry. They used potassium cyanide containing 95% 15N as an internal standard, demonstrating the application of isotopically labeled cyanide in analytical chemistry (Thomson & Anderson, 1980).
4. Multinuclear Magnetic Resonance Study of Copper(I) Cyanide
Kroeker et al. (1999) conducted a study on solid copper(I) cyanide using carbon-13 and nitrogen-15 nuclear magnetic resonance. Their work provides insights into the molecular structure of copper cyanides, showcasing another application of isotopically labeled cyanides (Kroeker et al., 1999).
Safety And Hazards
Potassium cyanide-13C,15N is highly toxic. It may be corrosive to metals, fatal if swallowed, in contact with skin or if inhaled, and causes severe skin burns and eye damage . It also causes damage to organs (heart, testis, brain) through oral exposure, and to the thyroid gland through prolonged or repeated exposure (Dermal, Inhalation, oral) . It is very toxic to aquatic life with long lasting effects .
properties
IUPAC Name |
potassium;(15N)azanylidyne(113C)methane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CN.K/c1-2;/q-1;+1/i1+1,2+1; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNFCIKHAZHQZJG-AWQJXPNKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[C-]#N.[K+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13C-]#[15N].[K+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CKN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60462882 | |
Record name | Potassium cyanide-13C,15N | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60462882 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
67.1018 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Potassium cyanide-13C,15N | |
CAS RN |
74889-51-3 | |
Record name | Potassium cyanide-13C,15N | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60462882 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 74889-51-3 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.